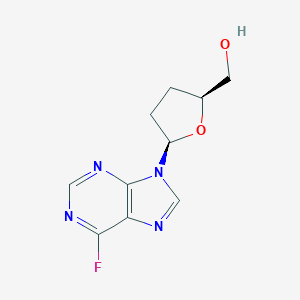

6-Fluoro-ddP

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

132194-24-2 |

|---|---|

Molekularformel |

C10H11FN4O2 |

Molekulargewicht |

238.22 g/mol |

IUPAC-Name |

[(2S,5R)-5-(6-fluoropurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H11FN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |

InChI-Schlüssel |

SZWXQUMUPFALSF-NKWVEPMBSA-N |

SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CN=C3F |

Isomerische SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3F |

Kanonische SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CN=C3F |

Andere CAS-Nummern |

132194-24-2 |

Herkunft des Produkts |

United States |

Radiolabeling Methodologies for Isotopic Derivatives E.g., Fluorine 18

Nucleophilic Radiofluorination

The most common method for ¹⁸F labeling is nucleophilic radiofluorination, primarily utilizing [¹⁸F]fluoride produced from the ¹⁸O(p,n)¹⁸F nuclear reaction on enriched [¹⁸O]H₂O uni.lufishersci.co.uknih.gov. The [¹⁸F]fluoride, initially poorly nucleophilic due to solvation, requires activation. This is typically achieved by complexing it with large lipophilic cations, such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a base like potassium carbonate (K₂CO₃) uni.lufishersci.co.uknih.gov. Subsequent azeotropic drying with anhydrous acetonitrile (B52724) removes residual water, enhancing the nucleophilicity of the [¹⁸F]fluoride fishersci.co.uknih.gov.

The activated [¹⁸F]fluoride then reacts with a suitable precursor, which contains a leaving group at the site where ¹⁸F is to be incorporated. Examples from related radiosyntheses illustrate the general principles:

[¹⁸F]FDOPA Radiosynthesis : 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) can be synthesized via copper-mediated radiofluorination of a pinacol (B44631) boronate ester precursor nih.gov. This method has been automated, yielding [¹⁸F]FDOPA with good activity yield (e.g., 6 ± 1%) and excellent radiochemical purity (>99%) nih.gov.

[¹⁸F]FE-DPN Radiosynthesis : The opioid receptor radioligand 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) has been produced via direct nucleophilic ¹⁸F-fluorination and deprotection. Optimized conditions yielded [¹⁸F]FE-DPN with a decay-corrected radiochemical yield of 44.5 ± 10.6% and high radiochemical purity (>99%) fishersci.co.uk.

These examples demonstrate the feasibility and typical outcomes of nucleophilic ¹⁸F incorporation into complex organic molecules, including those with purine (B94841) structures.

| Radiotracer | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity (Ci/mmol or GBq/µmol) | Reference |

| [¹⁸F]FDOPA | 6 ± 1% (Activity Yield) | >99% | 3799 ± 2087 Ci/mmol | nih.gov |

| [¹⁸F]FE-DPN | 44.5 ± 10.6% | >99% | 32.2 ± 11.8 GBq/µmol | fishersci.co.uk |

Electrophilic Radiofluorination

While less common for nucleoside labeling due to lower specific activity and selectivity issues, electrophilic radiofluorination using [¹⁸F]F₂ or [¹⁸F]CH₃COOF can also be employed uni.lu. This method typically involves direct fluorination of the target molecule or a suitable precursor. For instance, ¹⁸F-labeled DOPA derivatives have been synthesized via isotopic exchange or direct electrophilic fluorination of DOPA, although nucleophilic methods have shown greater efficiency uni.lu.

Automated Synthesis

Automated synthesis is a critical aspect of ¹⁸F-radiochemistry, particularly for routine clinical production and compliance with Good Manufacturing Practice (GMP) requirements fishersci.co.uknih.gov. Automated systems typically involve a series of steps:

[¹⁸F]Fluoride Trapping and Elution : [¹⁸F]fluoride is trapped on an anion-exchange cartridge (e.g., QMA) and then eluted with a solution containing K₂₂₂ and K₂CO₃ into a reaction vessel fishersci.co.uknih.gov.

Azeotropic Drying : Water and solvent are evaporated by heating under inert gas flow and vacuum, often with repeated additions of anhydrous acetonitrile, to ensure the [¹⁸F]fluoride is anhydrous and highly nucleophilic fishersci.co.uknih.gov.

Reaction with Precursor : The dried [¹⁸F]fluoride reacts with the precursor in a suitable solvent at elevated temperatures fishersci.co.uknih.gov.

Deprotection and Purification : After the fluorination reaction, protecting groups may be removed, and the crude product is purified, typically by semi-preparative High-Performance Liquid Chromatography (HPLC), followed by formulation in a sterile saline solution for injection fishersci.co.uk.

These automated processes enable reproducible and efficient production of ¹⁸F-radiotracers, making them suitable for research and clinical applications fishersci.co.uk.

Compound Names and PubChem CIDs

Biological Activity and Antiviral Efficacy of 6 Fluoro Ddp

In Vitro Antiviral Spectrum

6-Fluoro-ddP has been identified as a potent agent against the human immunodeficiency virus (HIV) in vitro. pnas.orgresearchgate.net Its activity has been assessed against various strains of the virus, demonstrating a broad spectrum of anti-HIV efficacy.

Research has demonstrated that 6-Fluoro-ddP exerts a powerful inhibitory effect on the infectivity and cytopathic effects of HIV-1. pnas.org In studies using ATH8 cells, a human T-cell line, 6-Fluoro-ddP provided substantial protection against HIV-1-induced cell death. At concentrations of 20 and 50 µM, the compound almost completely protected the cells from the virus, allowing them to grow comparably to uninfected cells. pnas.org Similar antiviral activity was observed when MT2 cells were used as the target. pnas.org

Furthermore, 6-Fluoro-ddP was shown to effectively suppress the expression of the HIV-1 p24 Gag protein, a key structural component of the virus. In experiments with CD4+ H9 cells exposed to HIV-1, a concentration of 20 µM of 6-Fluoro-ddP resulted in a virtual complete blockade of Gag protein expression. pnas.org

Table 1: In Vitro Anti-HIV-1 Cytopathic Effect of 6-Fluoro-ddP in ATH8 Cells

| Compound | Concentration (µM) | Protective Effect on ATH8 Cells vs. HIV-1 pnas.org |

|---|---|---|

| No Drug | - | Almost all cells destroyed by day 7 |

| 6-Fluoro-ddP | 2 | Partial protective effect |

| 5 | Partial protective effect | |

| 20 | Virtually complete protection | |

| 50 | Virtually complete protection |

In addition to its activity against HIV-1, 6-Fluoro-ddP has also exhibited potent in vitro activity against HIV-2 strains. researchgate.netmolaid.com This demonstrates its broad-spectrum capability within the context of human immunodeficiency viruses.

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. Studies have shown that 6-Fluoro-ddP is potently active against 3'-Azido-3'-deoxythymidine (AZT)-resistant variants of HIV-1 in vitro. researchgate.netmolaid.com This finding highlights its potential utility in scenarios where resistance to other nucleoside analogs has developed.

When evaluated alongside other 2',3'-dideoxypurine nucleosides, 6-Fluoro-ddP emerges as one of the more potent compounds. pnas.orgresearchgate.net Its anti-HIV activity is comparable to that of 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxyguanosine (B1417426) (ddG), which are established reference nucleoside analogs. pnas.orgresearchgate.net In a comparative analysis of eight different 6-halo-ddP congeners, 6-Fluoro-ddP was ranked among the most active. pnas.org

Table 2: Comparative In Vitro Anti-HIV Activity of 6-Halo-ddP Congeners pnas.org

| Relative Potency Ranking | Compound |

|---|---|

| Most Potent | 2-amino-6-fluoro-ddP |

| 2-amino-6-chloro-ddP | |

| 6-fluoro-ddP | |

| ↓ | 2-amino-6-bromo-ddP |

| ↓ | 2-amino-6-iodo-ddP |

| ↓ | 6-chloro-ddP |

| ↓ | 6-bromo-ddP |

| Least Potent | 6-iodo-ddP |

Activity against Human Immunodeficiency Virus (HIV)

Cellular Effects and Viability Studies in Cultured Cell Lines

The effect of 6-Fluoro-ddP on the viability of cultured cells is a critical aspect of its in vitro profile. While it effectively blocks HIV infectivity without affecting the growth of target cells at therapeutic concentrations, some effects on cell growth have been noted at higher concentrations. pnas.org Specifically, at concentrations of 100 µM or greater, 6-Fluoro-ddP appeared to be somewhat more suppressive to the growth of ATH8 cells compared to the reference compounds ddI and ddG. pnas.org Among the various ddP congeners tested, those substituted with iodine were found to be the most toxic to cell growth. pnas.org

Table of Compounds Mentioned

| Abbreviation/Common Name | Full Chemical Name |

| 6-Fluoro-ddP | 6-fluoro-2',3'-dideoxypurine ribofuranoside |

| HIV | Human Immunodeficiency Virus |

| AZT | 3'-Azido-3'-deoxythymidine |

| ddI | 2',3'-dideoxyinosine |

| ddG | 2',3'-dideoxyguanosine |

| 2-amino-6-fluoro-ddP | 2-amino-6-fluoro-2',3'-dideoxypurine ribofuranoside |

| 2-amino-6-chloro-ddP | 2-amino-6-chloro-2',3'-dideoxypurine ribofuranoside |

| 2-amino-6-bromo-ddP | 2-amino-6-bromo-2',3'-dideoxypurine ribofuranoside |

| 2-amino-6-iodo-ddP | 2-amino-6-iodo-2',3'-dideoxypurine ribofuranoside |

| 6-chloro-ddP | 6-chloro-2',3'-dideoxypurine ribofuranoside |

| 6-bromo-ddP | 6-bromo-2',3'-dideoxypurine ribofuranoside |

| 6-iodo-ddP | 6-iodo-2',3'-dideoxypurine ribofuranoside |

Evaluation in Human T-Lymphoblastic Cell Lines

The in vitro anti-HIV activity of 6-Fluoro-ddP has been evaluated in human T-lymphoblastic cell lines, such as ATH8 and MT-2 cells. pnas.org In studies assessing the inhibition of HIV-1's cytopathic effects, 6-Fluoro-ddP demonstrated potent activity. pnas.orgresearchgate.net It was shown to be one of the most effective compounds among a series of 6-halo-dideoxypurine ribofuranosides (ddPs). pnas.org

The antiviral efficacy of 6-Fluoro-ddP was found to be comparable to that of established antiretroviral nucleosides like 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxyguanosine (ddG). pnas.orgresearchgate.net At concentrations of 20 and 50 µM, the compound was able to virtually completely protect ATH8 cells from the virus, allowing them to grow comparably to uninfected cells. pnas.org The comparative analysis of anti-HIV activity for a series of eight 6-halo-ddPs placed 6-Fluoro-ddP in the highest tier of potency. pnas.org

| Compound | Target Cell Lines | Observed Antiviral Activity |

|---|---|---|

| 6-Fluoro-ddP | ATH8, MT-2 | Potent anti-HIV activity, comparable to ddI and ddG. pnas.orgresearchgate.net |

| 2-Amino-6-fluoro-ddP | ATH8, MT-2 | Among the most potent and least toxic of the ddPs tested. pnas.org |

| 2-Amino-6-chloro-ddP | ATH8, MT-2 | Ranked alongside 2-Amino-6-fluoro-ddP and 6-Fluoro-ddP in high antiviral activity. pnas.org |

Evaluation in Promyelocytic Leukemia Cell Lines

The cytotoxic effects of 6-Fluoro-ddP analogues have been assessed in promyelocytic leukemia cell lines. researchgate.netresearchgate.net Specifically, a related compound, 2-amino-6-fluoro-2',3'-dideoxypurine ribofuranoside, was identified as the most cytotoxic among a series of 2-amino-6-(substituted)purine 2',3'-dideoxynucleosides evaluated in these cells. researchgate.netresearchgate.net While detailed quantitative data for 6-Fluoro-ddP itself is not extensively documented in the provided context, the evaluation of its chemical relatives in these cell lines indicates that this class of compounds is of interest for cytotoxic potential. researchgate.netresearchgate.net Promyelocytic leukemia cell lines, such as HL-60 and NB4, are commonly used in cancer research to study the effects of potential therapeutic agents. unican.esnih.gov

Assessment of Cellular Growth Inhibition

A crucial aspect of evaluating potential antiviral agents is their effect on the growth of host cells. For 6-Fluoro-ddP and its analogs, studies have shown that they can completely block the infectivity of HIV without affecting the growth of the target T-lymphoblastic cells at therapeutically relevant concentrations. pnas.orgresearchgate.net In experiments with ATH8 cells, concentrations of 6-Fluoro-ddP up to 50 µM, which were effective in protecting cells from HIV-1, did not adversely affect cell proliferation. pnas.org

However, at higher concentrations (≥100 µM), these compounds were observed to be somewhat more suppressive to cell growth compared to the reference compounds ddI and ddG. pnas.org This suggests a favorable therapeutic window, where the compound is effective against the virus at concentrations that are not significantly toxic to the cells. The related compound, 2-amino-6-fluoro-ddP, was noted as the most cytotoxic of its series when tested against both human T-lymphoblastic and promyelocytic leukemia cell lines. researchgate.netresearchgate.net

| Compound | Cell Line | Concentration | Observed Effect on Cell Growth |

|---|---|---|---|

| 6-Fluoro-ddP | ATH8 | 20-50 µM | Cells grew comparably to virus-uninfected cells. pnas.org |

| 6-Fluoro-ddP | ATH8 | ≥100 µM | Appeared to be somewhat more suppressive to cell growth compared to ddI and ddG. pnas.org |

| 2-Amino-6-fluoro-ddP | T-lymphoblastic & Promyelocytic leukemia | Not Specified | Identified as the most cytotoxic among the 2-amino-6-(substituted)purine 2',3'-dideoxynucleosides tested. researchgate.netresearchgate.net |

Molecular and Biochemical Mechanisms of Action of 6 Fluoro Ddp

Modulation of Cellular Processes by 6-Fluoro-ddP

6-Fluoro-ddP demonstrates significant modulation of cellular processes relevant to HIV infection. It exhibits potent activity against HIV, effectively suppressing the infectivity, replication, and cytopathic effect of the virus in in vitro studies. fishersci.iechemimpex.comsigmaaldrich.comuni.lu A crucial finding is its ability to completely block HIV infectivity without adversely affecting the growth of target cells, suggesting a favorable selectivity profile. fishersci.iechemimpex.comsigmaaldrich.comuni.lu

The compound's efficacy extends to various HIV strains, including HIV-2 and 3'-azido-3'-deoxythymidine (AZT)-resistant HIV-1 variants. fishersci.iechemimpex.comsigmaaldrich.comuni.lunih.gov This broad-spectrum activity against different HIV strains and drug-resistant variants underscores its potential as an effective antiretroviral agent. fishersci.iechemimpex.comsigmaaldrich.comuni.lu

The comparative order of in vitro anti-HIV activity among 6-halo-ddPs highlights the superior efficacy of fluorinated and chlorinated derivatives. fishersci.iechemimpex.comsigmaaldrich.comuni.lunih.gov

Table 2: Comparative In Vitro Anti-HIV Activity of 6-Halo-ddPs

| Compound Class | Comparative Anti-HIV Activity (Order of Potency) | Reference |

| 6-Halo-ddPs | 2-amino-6-fluoro-ddP, 2-amino-6-chloro-ddP, 6-fluoro-ddP > 2-amino-6-bromo-ddP > 2-amino-6-iodo-ddP, 6-chloro-ddP > 6-bromo-ddP > 6-iodo-ddP | fishersci.iechemimpex.comsigmaaldrich.comuni.lunih.gov |

The mechanism by which 6-Fluoro-ddP, after conversion to ddI, exerts its antiviral effects involves interference with viral replication. Dideoxynucleoside analogs, once phosphorylated inside the cell, act as chain terminators for viral reverse transcriptase, thereby preventing the synthesis of viral DNA.

Structure Activity Relationship Sar Investigations of 6 Fluoro Ddp and Its Analogs

Impact of Halogenation at the 6-Position on Biological Activity

Halogenation at the 6-position of 2',3'-dideoxypurine ribofuranosides (ddPs) profoundly influences their biological activity, particularly their anti-HIV properties. A series of 6-halo-substituted ddPs, including 6-fluoro-ddP, 6-chloro-ddP, 6-bromo-ddP, and 6-iodo-ddP, were synthesized enzymatically and subsequently evaluated for their capacity to suppress HIV infectivity, replication, and cytopathic effects in vitro.

Research findings indicate that 6-fluoro-ddP exhibits potent anti-HIV activity, which is comparable to that of established antiretroviral agents such as 2',3'-dideoxyinosine (ddI) or 2',3'-dideoxyguanosine (B1417426) (ddG). This compound effectively blocked HIV infectivity without negatively impacting the growth of target cells. The observed comparative order of in vitro anti-HIV activity among the 6-halo-ddPs was: 6-fluoro > 6-chloro > 6-bromo > 6-iodo.

It was also determined that all 6-halo-ddPs serve as substrates for adenosine (B11128) deaminase (ADA) and undergo conversion to 2',3'-dideoxyinosine (ddI). Critically, in the presence of 2'-deoxycoformycin, a potent ADA inhibitor, these 6-halo-substituted ddPs failed to exert their in vitro antiretroviral effect. This finding suggests that their anti-HIV activity is contingent upon this enzymatic conversion, classifying them as prodrugs.

Table 1: Comparative In Vitro Anti-HIV Activity of 6-Halo-ddPs

| Compound | Anti-HIV Activity (Relative Potency) |

| 6-Fluoro-ddP | Potent (comparable to ddI/ddG) |

| 6-Chloro-ddP | Moderate |

| 6-Bromo-ddP | Lower |

| 6-Iodo-ddP | Lowest |

Influence of 2-Amino Substitution on Efficacy and Selectivity

The introduction of an amino group at the 2-position of 6-halo-ddPs further modulates their efficacy and selectivity. Analogs such as 2-amino-6-fluoro-ddP, 2-amino-6-chloro-ddP, 2-amino-6-bromo-ddP, and 2-amino-6-iodo-ddP were investigated for their anti-HIV activity.

Similar to their non-2-amino counterparts, 2-amino-6-fluoro-ddP and 2-amino-6-chloro-ddP demonstrated potent activity against HIV, comparable to ddI or ddG. These compounds effectively blocked HIV infectivity without affecting the growth of target cells. Furthermore, these 2-amino-6-halo-ddPs exhibited potent in vitro activity against HIV-2 and 3'-azido-3'-deoxythymidine (AZT)-resistant HIV-1 variants.

The comparative order of in vitro anti-HIV activity for the 2-amino-6-halo-ddPs series was observed as: 2-amino-6-fluoro, 2-amino-6-chloro > 2-amino-6-bromo > 2-amino-6-iodo. All 2-amino-6-halo-ddPs were identified as substrates for adenosine deaminase (ADA) and were converted to 2',3'-dideoxyguanosine (ddG). Their antiretroviral effect was abolished in the presence of the ADA inhibitor 2'-deoxycoformycin, confirming their prodrug nature, which necessitates ADA for activation.

Table 2: Comparative In Vitro Anti-HIV Activity of 2-Amino-6-Halo-ddPs

| Compound | Anti-HIV Activity (Relative Potency) |

| 2-Amino-6-fluoro-ddP | Potent (comparable to ddI/ddG) |

| 2-Amino-6-chloro-ddP | Potent (comparable to ddI/ddG) |

| 2-Amino-6-bromo-ddP | Moderate |

| 2-Amino-6-iodo-ddP | Lower |

Correlations between Molecular Structure and Observed Biological Potency

The structure-activity relationship studies of 6-fluoro-ddP and its analogs establish clear correlations between specific molecular modifications and their observed biological potency. The incorporation of a halogen atom at the 6-position of the 2',3'-dideoxypurine ribofuranoside scaffold is a crucial determinant of anti-HIV activity. Fluorine, being the smallest and most electronegative halogen, consistently confers the highest potency within both the 6-halo-ddP and 2-amino-6-halo-ddP series. A general trend of decreasing anti-HIV activity is observed as the size of the halogen increases (F < Cl < Br < I).

A critical aspect of their biological potency is their prodrug mechanism. Both 6-halo-ddPs and 2-amino-6-halo-ddPs function as prodrugs, requiring conversion by adenosine deaminase (ADA) to their active forms, ddI and ddG, respectively. This dependence on ADA for their antiretroviral effect highlights a specific metabolic pathway essential for their observed biological response.

Physicochemical Parameters Correlating with Biological Response (e.g., Lipophilicity and its impact on CNS Delivery)

Physicochemical parameters, particularly lipophilicity, play a significant role in the biological response of 6-fluoro-ddP and its analogs, especially concerning their potential for central nervous system (CNS) delivery. All 6-halo-substituted ddPs were found to be substantially more lipophilic, as quantified by their octanol-water partition coefficient (log P), when compared to their non-halogenated congeners, ddI and ddG.

The order of increasing lipophilicity (log P) for this class of compounds was observed as: 6-iodo, 2-amino-6-iodo > 6-bromo, 2-amino-6-bromo > 6-chloro, 2-amino-6-chloro > 6-fluoro, 2-amino-6-fluoro >> ddG > ddI. This enhanced lipophilicity is a critical factor for facilitating drug delivery into the central nervous system, as increased lipophilicity generally improves the ability of drug candidates to traverse the lipid membranes of the blood-brain barrier (BBB).

These dideoxypurine nucleoside analogs are considered a new class of lipophilic prodrugs of ddG and ddI. Their increased lipophilicity, combined with their potent anti-HIV activity, suggests their potential for more effective therapy of HIV-induced neurological disorders by allowing better penetration into the CNS.

Table 3: Log P Values and CNS Delivery Potential of Dideoxypurine Nucleosides

| Compound | Log P (Octanol-Water Partition Coefficient) | CNS Delivery Potential |

| 6-Iodo-ddP | Highest (~+0.5) | Enhanced |

| 2-Amino-6-Iodo-ddP | Highest (~+0.5) | Enhanced |

| 6-Bromo-ddP | High | Enhanced |

| 2-Amino-6-Bromo-ddP | High | Enhanced |

| 6-Chloro-ddP | Moderate | Enhanced |

| 2-Amino-6-Chloro-ddP | Moderate | Enhanced |

| 6-Fluoro-ddP | Lower (~-1.2) | Enhanced |

| 2-Amino-6-Fluoro-ddP | Lower (~-1.2) | Enhanced |

| ddG | Much Lower | Limited |

| ddI | Lowest | Limited |

Note: Log P values are approximate and reflect the general trend observed in the source.

Preclinical Pharmacological Considerations and Cellular Pharmacokinetics

In Vitro Assessment of Selective Cellular Cytotoxicity

6-Fluoro-ddP has demonstrated potent activity against Human Immunodeficiency Virus (HIV) in vitro. Studies have shown that 6-Fluoro-ddP exhibits anti-HIV activity comparable to that of established nucleoside reverse transcriptase inhibitors like ddI (Didanosine) or ddG (Dideoxyguanosine). tandfonline.com Notably, it has been observed to completely block the infectivity of HIV without adversely affecting the growth of target cells, suggesting a degree of selective cytotoxicity towards infected cells. tandfonline.com

The comparative order of in vitro anti-HIV activity among certain 2,6-(disubstituted)purine 2',3'-dideoxynucleosides was reported as 2-amino-6-fluoro > 2-amino-6-chloro > 6-Fluoro-ddP > 2-amino-6-bromo > 2-amino-6-iodo, 6-chloro > 6-bromo > 6-iodo. tandfonline.com While 6-Fluoro-ddP showed potent activity, other related fluorinated purine (B94841) derivatives, such as the 2-amino-6-fluoro derivative 16m, exhibited significant cytotoxicity in human T-lymphoblastic and promyelocytic leukemia cell lines. tandfonline.com Furthermore, 2-fluoro-2',3'-dideoxyadenosine (B12841255) (21a) was identified as a highly cytotoxic compound among the evaluated analogues. tandfonline.com

In the broader context of cytotoxic assessments, the inhibitory concentration 50% (IC50) and selectivity index (SI) are standard metrics used to quantify a compound's toxicity and its selective action on target cells versus normal cells. researchgate.net The observed ability of 6-Fluoro-ddP to inhibit HIV infectivity without impacting host cell growth aligns with the principle of selective cytotoxicity.

Cellular Permeation and Intracellular Distribution Characteristics

For therapeutic agents with intracellular targets, such as nucleoside analogs like 6-Fluoro-ddP, cellular permeation is a critical determinant of efficacy. The plasma membrane, a ~5 nm thick phospholipid bilayer, serves as the primary barrier to intracellular delivery, largely restricting the passage of macromolecules and polar molecules due to its hydrophobic core. drugbank.com

The passive membrane permeability of small molecules is generally influenced by properties such as molecular size (ideally less than 500 Da), intermediate lipophilicity (LogP), limited hydrogen bonding capacity, and an uncharged state. drugbank.comresearchgate.net While specific quantitative data on the cellular permeation and intracellular distribution of 6-Fluoro-ddP are not extensively detailed in the available literature, nucleoside analogs typically rely on active transport mechanisms for efficient cellular uptake. uni.lu Once inside the cell, nucleoside analogs often undergo intracellular phosphorylation to their active triphosphate forms, which is essential for their pharmacological action. For instance, tenofovir, another nucleoside analog, is converted intracellularly to its active diphosphate (B83284) form through phosphorylation catalyzed by cellular kinases. researchgate.net This intracellular conversion and retention mechanism is a common characteristic of this class of compounds, suggesting a similar pathway for 6-Fluoro-ddP. The ultimate intracellular distribution is influenced by the compound's chemical properties and the specific cell types involved. ijfans.org

Strategies for Enhancing Delivery to Specific Biological Compartments (e.g., Central Nervous System)

Delivering therapeutic agents to the central nervous system (CNS) presents a significant challenge due to the presence of the blood-brain barrier (BBB). The BBB, formed by specialized tight junctions between brain endothelial cells, highly restricts the passage of systemically administered drugs, with typically less than 1% reaching the brain parenchyma. nih.gov

To overcome this formidable barrier, various strategies have been explored:

Prodrug Approaches: A common strategy involves designing prodrugs that are more lipophilic than the parent compound, enabling them to cross the BBB more readily. nih.govuni.luijfans.org Once within the CNS, these prodrugs are then enzymatically converted back to the active, more polar parent drug, which becomes "locked in" due to its reduced ability to diffuse back across the BBB. nih.govuni.luijfans.org For example, 2'-F-ara-ddP, a dideoxynucleoside prodrug, has been evaluated for its CNS delivery potential, with xanthine (B1682287) oxidase identified as responsible for its metabolism. The mention of "2-Amino-6-fluoro-ddP" in the context of CNS delivery and the observation that enhanced BBB transport would greatly improve its activity suggest that prodrug strategies could be a viable approach for 6-Fluoro-ddP. Adenosine (B11128) deaminase-activated prodrugs, such as 6-chloro-2',3'-dideoxypurine and F-ddA, have also been shown to enhance CNS delivery due to higher adenosine deaminase (ADA) activity in brain tissue compared to plasma.

Carrier-Mediated Transport: Utilizing specific transporters present at the BBB, which are typically involved in the active supply of nutrients to the brain, is another effective strategy. A prime example is L-DOPA, a prodrug of dopamine, which is transported across the BBB via the L-type amino acid transporter 1 (LAT1). uni.luijfans.org

Nasal Administration: Nasal administration of lipophilic prodrugs offers a non-invasive route for potentially improving brain targeting due to fast absorption and rapid onset of action. nih.gov

Advanced Delivery Systems: The development of viral vectors, such as adeno-associated viruses (AAVs), and non-viral nanoparticles represents significant advancements in gene and drug delivery to the CNS. These systems are engineered to improve BBB penetration and achieve targeted delivery and sustained expression within neurons. ijfans.org

While general strategies for CNS delivery are well-established, specific details regarding the application of these methods directly to 6-Fluoro-ddP for CNS targeting are not extensively documented in the provided search results. However, its classification as a nucleoside analog suggests that prodrug strategies leveraging enzymatic activation or carrier-mediated transport would be relevant avenues for investigation.

Computational and Theoretical Studies on 6 Fluoro Ddp

Molecular Docking Simulations of 6-Fluoro-ddP with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or target macromolecule) to form a stable complex. tmkarpinski.com This method aims to find the optimal binding pose and estimate the binding affinity between the ligand and the target, providing insights into potential drug-target interactions. tmkarpinski.com It is widely employed in drug discovery to identify potential drug candidates by screening libraries of compounds against specific protein targets. tmkarpinski.com

While molecular docking studies are a common approach to investigate the binding capabilities of chemical compounds, specific research findings detailing molecular docking simulations of 6-Fluoro-ddP (6-Fluoro-1,4-dioxepane) with target macromolecules were not found within the provided search results. Studies on other fluorinated compounds, such as 6-fluoroquinolines and 6-fluorobenzothiazole derivatives, have utilized molecular docking to understand their interactions with targets like P. falciparum translation elongation factor 2 (PfeEF2) and COX-2, respectively, revealing binding affinities and interaction modes. nih.govekb.egmdpi.com However, direct data for 6-Fluoro-ddP is not available in the provided context.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and reactivity of chemical compounds. niscpr.res.inqulacs.org DFT methods can provide detailed information about a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding its chemical reactivity and electron transfer properties. niscpr.res.in These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, aiding in compound identification and characterization. niscpr.res.innih.gov Furthermore, DFT is utilized to compute thermodynamic properties and analyze charge distribution within a molecule. niscpr.res.in

Despite the broad applicability of DFT in chemical research, specific quantum chemical calculations, including DFT studies, focusing on the electronic structure and reactivity of 6-Fluoro-ddP (6-Fluoro-1,4-dioxepane) were not identified in the provided search results. General applications of DFT involve the use of various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize molecular structures and compute properties. niscpr.res.inscielo.brmdpi.com

In Silico Prediction of Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico prediction of biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties involves using computational models to estimate how a compound will behave within a biological system. numberanalytics.comnih.govsciensage.info This approach is crucial in early drug discovery to identify promising drug candidates and reduce the need for costly and time-consuming experimental testing. numberanalytics.comnih.govsciensage.info ADMET prediction helps assess a compound's pharmacokinetics, drug-likeness, and potential toxicity, thereby minimizing attrition rates in drug development. numberanalytics.comnih.govsciensage.info Techniques such as Quantitative Structure-Activity Relationships (QSAR) are often employed to model the relationship between a compound's chemical structure and its biological activity or ADMET properties. nih.govnumberanalytics.com

While in silico ADMET prediction is a standard practice for evaluating potential drug candidates, specific predictions for the biological activity and ADMET properties of 6-Fluoro-ddP (6-Fluoro-1,4-dioxepane) were not found in the provided search results. Studies on other compounds, such as 2,4-disubstituted 6-fluoroquinolines and sulfonamide derivatives, have utilized in silico methods to predict their pharmacokinetic profiles and drug-likeness. nih.govnih.govnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. uu.nl By tracking the trajectories of individual atoms, MD simulations can provide insights into the conformational dynamics of macromolecules and the binding energetics of ligand-receptor interactions. nih.govnih.govdovepress.com These simulations are particularly valuable for understanding the flexibility of proteins, the stability of ligand-protein complexes, and the pathways of molecular recognition. uu.nlnih.govdovepress.com Methods such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and LIE (Linear Interaction Energy) are often coupled with MD simulations to calculate binding free energies. nih.govnih.govchemrxiv.org

Although molecular dynamics simulations are widely used to study the dynamic behavior and binding mechanisms of various molecular systems, specific research findings detailing molecular dynamics simulations for 6-Fluoro-ddP (6-Fluoro-1,4-dioxepane) to elucidate its conformational dynamics or binding energetics were not present in the provided search results. Studies have demonstrated the utility of MD simulations in understanding the dynamic properties and binding mechanisms of other compounds, such as HIV-1 protease inhibitors and drug-receptor interactions. nih.govdovepress.com

Data Tables

Due to the absence of specific computational data (e.g., binding affinities, calculated electronic properties, ADMET parameters, or conformational dynamics data) for 6-Fluoro-ddP (6-Fluoro-1,4-dioxepane) in the provided search results, interactive data tables cannot be generated for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.